Product packaging for Methanandamide-D11(Cat. No.:)

Methanandamide-D11

Cat. No.: B1163321
M. Wt: 372.63
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Endocannabinoid System Pharmacology and Function

The endocannabinoid system (ECS) is a widespread and crucial lipid signaling network in vertebrates that plays a significant regulatory role in a vast array of physiological and cognitive processes. actamedica.org This complex system is integral to maintaining homeostasis and influences functions such as motor control, learning and memory, emotional responses, pain sensation, appetite, and immune system activity. actamedica.orgnih.gov The primary components of the ECS include endocannabinoids, which are endogenous ligands; cannabinoid receptors to which these ligands bind; and the enzymes responsible for the synthesis and degradation of endocannabinoids. scribd.commedchemexpress.com

The two most well-characterized cannabinoid receptors are the CB1 and CB2 receptors. nih.gov CB1 receptors are predominantly found in the brain and central nervous system, as well as in various peripheral tissues, and are the primary target of N-arachidonoylethanolamine, more commonly known as anandamide (B1667382) (AEA). nih.gov The other major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), interacts with both CB1 and CB2 receptors. nih.gov Endocannabinoids are synthesized and released on demand from lipid precursors in response to neuronal activity and act as retrograde signaling messengers, modulating the release of other neurotransmitters. actamedica.orgmedchemexpress.com After their release, endocannabinoids are rapidly removed from the extracellular space and degraded by specific enzymes, primarily fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (B570770) (MAGL) for 2-AG. actamedica.org This rapid inactivation ensures a tight temporal and spatial control of ECS signaling. nih.gov

Rationale for Utilizing Metabolically Stable Anandamide Analogs in Research

The study of anandamide's physiological effects is complicated by its rapid breakdown by FAAH. nih.gov This metabolic instability leads to a very short duration of action in both in vitro and in vivo settings, making it challenging to investigate its pharmacological properties and its role in various biological processes. nih.govnih.gov To overcome this significant hurdle, researchers have developed metabolically stable analogs of anandamide. nih.govnih.gov

One of the most widely used and effective of these analogs is Methanandamide (B110085) (R(+)-methanandamide). nih.govnih.gov By modifying the ethanolamine (B43304) head group of the anandamide molecule, Methanandamide exhibits significantly greater resistance to enzymatic hydrolysis by FAAH. This increased metabolic stability results in a longer half-life, allowing for more sustained receptor activation and enabling researchers to more effectively study the consequences of cannabinoid receptor stimulation. nih.govnih.gov The development of such stable analogs has been a crucial step in understanding the therapeutic potential of modulating the endocannabinoid system.

Significance of Deuterated Methanandamide (Methanandamide-D11) for Quantitative Analysis in Academic Research

In many research contexts, particularly in fields like pharmacology, toxicology, and clinical chemistry, the precise quantification of endocannabinoids and their analogs in biological samples is essential. nih.govresearchgate.net Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose due to their high sensitivity and selectivity. nih.govresearchgate.net The accuracy of these quantitative methods relies heavily on the use of appropriate internal standards.

This is where deuterated compounds like this compound play a critical role. This compound is a form of Methanandamide in which eleven hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). nih.gov This isotopic labeling makes it chemically almost identical to the non-deuterated compound, meaning it behaves similarly during sample preparation and chromatographic separation. nih.gov However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. nih.gov

By adding a known quantity of this compound to a sample at the beginning of the analytical process, it can serve as an internal standard to correct for any loss of the analyte during extraction, handling, and analysis. nih.gov This ensures a much higher degree of accuracy and precision in the final quantitative results. The use of deuterated internal standards is considered a gold standard in quantitative mass spectrometry for biomedical and forensic analysis. actamedica.orgresearchgate.net

Data Tables

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₈D₁₁NO₂ nih.gov
Molecular Weight372.6 g/mol nih.gov
IUPAC Name(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide nih.gov

Comparative Receptor Affinity and Stability

CompoundCB1 Receptor Affinity (Ki)Metabolic StabilitySource
Anandamide (AEA)~78 nMLow (Rapidly hydrolyzed by FAAH)
R(+)-Methanandamide~20 nMHigh (Resistant to FAAH hydrolysis)

Properties

Molecular Formula

C₂₃H₂₈D₁₁NO₂

Molecular Weight

372.63

Synonyms

(5Z,8Z,11Z,14Z)-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide-D11; _x000B_(all-Z)-(±)-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide-D11;  (all-Z)-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide-D11

Origin of Product

United States

Ii. Pharmacological Characterization and Receptor Ligand Interactions

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Selectivity Profiling

Methanandamide (B110085) is recognized as a potent cannabinoid receptor 1 (CB1) agonist. caymanchem.com Its binding affinity and selectivity have been extensively profiled to understand its pharmacological activity in comparison to endogenous and other synthetic cannabinoids. The compound shows a marked preference for the CB1 receptor over the CB2 receptor. caymanchem.comnih.gov

The binding affinity of a compound for a receptor is quantified by its equilibrium dissociation constant (Ki), with lower values indicating a higher binding affinity. Studies have shown that the R-isomer of Methanandamide, specifically (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide, demonstrates a high affinity for the CB1 receptor.

Research using rat forebrain membranes found that (R)-methanandamide has a Ki value of 20 ± 1.6 nM for the cannabinoid receptor. nih.gov Other sources report Ki values for the R-isomer at the CB1 receptor ranging from 17.9 to 28.3 nM. caymanchem.com In contrast, its affinity for the CB2 receptor is significantly lower, with reported Ki values between 815 and 868 nM, highlighting its selectivity for the CB1 receptor. caymanchem.comnih.gov

CompoundReceptorKi Value (nM)Reference
(R)-MethanandamideCB117.9 - 28.3 caymanchem.com
(R)-MethanandamideCB120 ± 1.6 nih.gov
(R)-MethanandamideCB2815 - 868 caymanchem.com
(S)-MethanandamideCB1175 caymanchem.com
Anandamide (B1667382) (AEA)CB178 ± 2 nih.gov

The stereochemistry of Methanandamide plays a crucial role in its receptor binding affinity. The R-isomer, (R)-methanandamide, exhibits a significantly higher potency and affinity for the CB1 receptor compared to its S-isomer. nih.govcaymanchem.com Studies have demonstrated that (R)-methanandamide has an approximately 4-fold greater affinity for the CB1 receptor than the endogenous cannabinoid anandamide. nih.govnih.gov

Conversely, the S-isomer, S-1 Methanandamide, is less potent. caymanchem.com Its binding affinity for the CB1 receptor is lower than that of anandamide, with a reported Ki of 175 nM. caymanchem.com This enantioselectivity highlights the specific structural requirements for optimal interaction with the CB1 receptor binding pocket. nih.govnih.gov The introduction of a methyl group at the 1' position in the (R)-configuration enhances binding, a feature that contributes to the high potency of (R)-methanandamide. nih.govnih.gov

When compared to the primary endogenous cannabinoid, anandamide (AEA), (R)-methanandamide is a more potent ligand at the CB1 receptor. caymanchem.com Quantitative studies show (R)-methanandamide's Ki value for CB1 (as low as 17.9-20 nM) is considerably lower than that of anandamide (Ki = 78 nM). caymanchem.comnih.gov This indicates a stronger binding interaction.

Beyond its higher affinity, (R)-methanandamide also possesses greater metabolic stability, being more resistant to hydrolysis by the enzyme fatty acid amide hydrolase (FAAH) compared to anandamide. caymanchem.com This resistance to degradation prolongs its activity at the receptor. While Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, has an affinity for CB1 receptors similar to anandamide, (R)-methanandamide stands out as a more potent synthetic analogue. nih.govnih.gov

Stereochemical Influence on Receptor Binding (e.g., R- and S-isomers)

Agonist/Antagonist Properties at Cannabinoid Receptors

(R)-Methanandamide functions as a potent agonist at cannabinoid receptors, primarily at the CB1 receptor. caymanchem.comnih.gov Its activity mimics that of endogenous cannabinoids but with greater potency and duration.

(R)-Methanandamide is generally characterized as a potent CB1 receptor agonist. caymanchem.comnih.gov Like the endogenous ligand anandamide, it is considered a partial agonist at CB1 receptors. nih.govnih.gov The level of intrinsic efficacy can vary depending on the specific cellular context and the density of receptor expression. nih.gov In functional assays, such as the inhibition of electrically-evoked contractions in mouse vasa deferentia, the potency of methanandamide analogues correlates with their binding affinities at cannabinoid receptors. nih.gov While it is a potent activator of CB1 receptors, some studies suggest it may act as a partial agonist when compared to other synthetic, high-efficacy agonists like CP-55,940. nih.gov

The pharmacological effects of Methanandamide are mediated through its action on cannabinoid receptors, a fact confirmed by studies using specific receptor antagonists. The reinforcing and physiological effects of both anandamide and (R)-methanandamide can be blocked by pretreatment with a CB1 receptor antagonist, such as Rimonabant (SR141716A). nih.govnih.gov For instance, the attenuation of cocaine-induced hyperthermia in rats by (R)-methanandamide was abolished by pretreatment with SR141716A. nih.gov This demonstrates that the in vivo effects of (R)-methanandamide are dependent on the activation of CB1 receptors. However, in some behavioral paradigms, the effects of high doses of methanandamide were not blocked by SR141716A, suggesting the potential involvement of non-CB1, non-CB2 mechanisms at higher concentrations.

Characterization of Intrinsic Efficacy (Full vs. Partial Agonism)

Interactions with Non-Cannabinoid Receptor Systems

Methanandamide, particularly the (R)-(+)-methanandamide enantiomer, is a recognized agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor. biologists.com This ion channel is a key player in nociception and sensory signaling. The interaction of anandamide and its analogues with TRPV1 has been a subject of extensive research. researchgate.netfrontiersin.org

Studies have shown that anandamide and its derivatives have both affinity and efficacy at the rat VR1 (TRPV1) receptor. researchgate.net For instance, (R)-Methanandamide is a potent activator of vanilloid receptors. biologists.com The activation of TRPV1 by endogenous anandamide can trigger postsynaptic long-term depression (LTD) in the dentate gyrus, a form of synaptic plasticity, independent of type 1 cannabinoid receptors. jneurosci.org This suggests a distinct mechanism by which endocannabinoids can modulate synaptic strength. jneurosci.org

The functional consequences of TRPV1 activation by anandamide-like compounds are diverse. They can modulate neurotransmitter release at central synapses and influence neuronal excitability. jneurosci.orgdntb.gov.ua Research indicates that anandamide binds to the same site on the TRPV1 receptor as capsaicin. frontiersin.org However, the nature of the current and calcium responses can differ between ligands; anandamide's activation of TRPV1 appears to be more sensitive to extracellular calcium levels compared to capsaicin. nih.gov

Table 1: Comparative Activity of Anandamide Analogues at the TRPV1 Receptor researchgate.net
CompoundBinding Affinity (pKi) for [3H]-resiniferatoxin displacementFunctional Potency (pEC50)
Anandamide5.78-
Arvanil (N-(3-methoxy-4-hydroxy)benzyl-arachidonylamide)6.777.37
AM404 (N-(4-hydroxyphenyl)-arachidonylamide)6.18-
Capsaicin-7.37

Methanandamide and other cannabinoids interact with orphan G protein-coupled receptors (GPCRs), notably GPR55 and GPR18, which are sometimes considered putative cannabinoid receptors. cabidigitallibrary.orgcheerlab.org GPR55 is activated by various cannabinoids, including the anandamide analog methanandamide. pnas.org Activation of GPR55 has been shown to increase intracellular calcium levels. pnas.org This signaling cascade involves Gq and G12 proteins, RhoA, actin, and phospholipase C, leading to calcium release from intracellular stores. pnas.org Furthermore, GPR55 activation can inhibit the M current, a type of potassium current, establishing it as a cannabinoid-responsive receptor with signaling pathways distinct from CB1 and CB2 receptors. pnas.org

GPR18 has also been identified as a receptor for certain cannabinoids and is implicated in immunological functions. cheerlab.org While the pharmacology is still being fully elucidated, both anandamide and 2-arachidonoyl glycerol (B35011) are known to interact with it, suggesting that stable analogs like methanandamide may also exhibit activity at this receptor. biologists.comcheerlab.org

Significant functional cross-talk exists between the endocannabinoid system and the dopaminergic system, with cannabinoid CB1 receptors and dopamine (B1211576) D1 and D2 receptors being highly co-localized in brain regions like the basal ganglia. Methanandamide, by activating CB1 receptors, can modulate dopamine receptor signaling and related behaviors.

Research has demonstrated that methanandamide can attenuate the hyperthermia induced by cocaine, a process that involves a permissive role for dopamine D2 receptor activation. This suggests a functional antagonism or modulatory interaction where concomitant CB1 and D2 receptor activation might lead to an exaggerated inhibition of cAMP production, thereby disrupting dopamine D1 receptor signaling. Furthermore, administration of methanandamide can provoke changes in dopamine receptor density, leading to an increase in D1 receptor mRNA expression and a decrease in D2 receptor mRNA expression in the mouse mesencephalon. These interactions highlight the role of the endocannabinoid system as a key modulator of dopaminergic neurotransmission.

Table 2: Summary of Functional Interactions between Methanandamide (via CB1R) and Dopamine Receptors
Interaction TypeObservationPotential MechanismReference
Behavioral ModulationMethanandamide attenuates cocaine-induced hyperthermia.Permissive role of D2 receptor activation in the thermoregulatory effects of methanandamide.
Gene ExpressionMethanandamide treatment increases D1 receptor mRNA and decreases D2 receptor mRNA in the mouse mesencephalon.Reciprocal cross-talk between co-localized CB1 and dopamine receptors influencing receptor density.
Signaling PathwayConcurrent stimulation of CB1 and D2 receptors can augment cAMP accumulation.Evidence for Gs linkage to the CB1 receptor and potential for CB1/D2 heterodimer formation.

Methanandamide exhibits direct activity at certain types of potassium channels, independent of cannabinoid receptors. Specifically, it has been shown to inhibit members of the two-pore-domain potassium (K2P) channel family, also known as leak channels, such as TASK-1 and TASK-3. These channels contribute to the resting membrane potential of neurons and regulate their excitability.

The block of TASK-3 channels by methanandamide is potent and has been investigated in detail. Studies using mutated channels have identified a critical region for this blockade at the interface between the final transmembrane domain and the cytoplasmic C-terminus of the TASK-3 channel. This suggests that the inhibitory action of methanandamide on these channels is direct. The inhibition of TASK-1 and TASK-3 channels by methanandamide may underlie some of the central nervous system effects of cannabinoids that are not mediated by CB1 or CB2 receptors. There is also evidence that (R)-(+)-methanandamide can inhibit ATP-sensitive inward-rectifier (KATP) channels.

There is substantial evidence for functional interactions and cross-talk between the endocannabinoid and opioid systems, particularly between the CB1 receptor, activated by methanandamide, and the mu-opioid receptor (MOR). This interaction occurs at multiple levels, including shared signaling pathways and synergistic behavioral effects.

A single intracerebroventricular administration of methanandamide can produce a profound and long-lasting analgesic tolerance, which is accompanied by a reduced analgesic response to morphine (cross-tolerance). This interaction is mediated by the Gz protein subunit, which is engaged by both neural MORs and CB1 receptors. In models of visceral pain, the combination of subanalgesic doses of a CB1 agonist and a MOR agonist like morphine produces significant synergistic pain inhibition. cabidigitallibrary.org This synergy suggests that co-targeting these receptors could be a therapeutic strategy. researchgate.netcabidigitallibrary.org

The molecular basis for this cross-talk may involve the formation of CB1-MOR heterodimers, which have been proposed to exist in brain regions like the nucleus accumbens. Activation of these receptor complexes could lead to synergistic signaling outcomes.

Allosteric Modulation and Direct Ligand Activity at Potassium (K+) Channels (e.g., TASK channels)

Structure-Activity Relationship (SAR) Studies of Methanandamide and its Derivatives

The structure-activity relationship (SAR) of anandamide and its derivatives, including methanandamide, has been extensively studied to understand how structural modifications influence their affinity and efficacy at various receptors. researchgate.net

Methanandamide is a chiral analog of anandamide, with a methyl group on the ethanolamide headgroup. This single modification has profound pharmacological consequences. The (R)-(+)-enantiomer of methanandamide is a potent CB1 receptor agonist. The addition of this methyl group makes the molecule a poor substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for degrading anandamide. This increased metabolic stability enhances the duration of methanandamide's effects compared to anandamide.

Further modifications to the anandamide scaffold have revealed key structural requirements for activity. For instance, introducing a methyl group at the 2-position of the arachidonoyl chain can increase affinity for the CB1 receptor. SAR studies at the TRPV1 receptor show that modifications to the polar headgroup of anandamide can significantly alter potency. researchgate.net For example, the analog arvanil, which has a substituted benzyl (B1604629) polar head group, is significantly more potent at TRPV1 than anandamide. researchgate.net These studies highlight how subtle structural changes can dictate the selectivity and potency of these ligands across cannabinoid and non-cannabinoid targets.

Table 3: Comparative Receptor Affinities (Ki, nM) of Anandamide and Methanandamide
CompoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)
Anandamide78.2>1000
(R)-N-(1-methyl-2-hydroxyethyl)-arachidonamide (Methanandamide)20.0 (Reported in biologists.com)-
(R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide7.42>10000

Note: Specific Ki values for Methanandamide at CB1 and CB2 can vary between studies. The table illustrates the effect of methylation based on related analogs.

Iii. Cellular and Molecular Mechanisms of Action

Receptor Regulation and Desensitization Mechanisms

Continuous or repeated exposure to an agonist like Methanandamide-D11 leads to the regulation and desensitization of its target receptors, particularly the CB1 receptor. This is a crucial homeostatic mechanism that prevents overstimulation of signaling pathways. The process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin proteins. mdpi.com

The key steps in this process include:

Receptor Phosphorylation: Upon agonist binding and activation, the intracellular domains of the CB1 receptor are phosphorylated by GRKs. mdpi.com

β-Arrestin Recruitment: This phosphorylation creates a binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). mdpi.com

Desensitization and Internalization: The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby terminating G protein-mediated signaling (desensitization). researchgate.netmdpi.com β-arrestin also acts as an adaptor protein, targeting the receptor for clathrin-mediated endocytosis, which removes the receptor from the cell surface (internalization). mdpi.com

β-Arrestin-Mediated Signaling: In addition to its role in desensitization, β-arrestin can also function as a signal transducer itself, initiating G protein-independent signaling cascades, including the activation of MAPK pathways like ERK1/2. mdpi.com

Different cannabinoid ligands can display "functional selectivity" or "biased agonism," preferentially activating G protein-dependent pathways over β-arrestin-dependent pathways, or vice versa. mdpi.com This adds another layer of complexity to the signaling outcomes of this compound.

Role of G Protein-Coupled Receptor Kinases (GRKs) and Beta-Arrestins in Receptor Plasticity

Enzyme Interactions and Metabolic Stability Advantages in Research

A defining characteristic of Methanandamide (B110085), and by extension this compound, is its engineered resistance to enzymatic degradation, which provides significant advantages in experimental research compared to endogenous cannabinoids.

The primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) is Fatty Acid Amide Hydrolase (FAAH). caymanchem.comnih.gov FAAH is a serine hydrolase that catalyzes the breakdown of anandamide into arachidonic acid and ethanolamine (B43304), thereby terminating its signaling activity. caymanchem.comuniprot.org

Methanandamide was specifically designed to overcome this rapid inactivation. It is significantly more resistant to hydrolysis by FAAH than anandamide. caymanchem.comnih.gov This metabolic stability is a key feature that distinguishes it from its endogenous counterpart.

The resistance of Methanandamide to FAAH-mediated degradation directly translates to a longer biological half-life and, consequently, more sustained receptor activation in experimental settings. nih.gov This persistence allows researchers to study the physiological and cellular effects of cannabinoid receptor activation without the confounding variable of rapid ligand breakdown. nih.gov

For example, in behavioral studies in rats, the motor-inhibiting effects of anandamide disappeared within 60 minutes of administration, consistent with its rapid enzymatic breakdown. nih.gov In contrast, the effects of Methanandamide persisted for up to 180 minutes, mirroring the long-lasting effects of the phytocannabinoid THC. nih.gov This sustained action makes Methanandamide a valuable tool for producing stable and prolonged activation of the cannabinoid system, facilitating the elucidation of its downstream signaling pathways and long-term regulatory mechanisms. nih.gov

Compound Reference Table

Iv. Research Applications and in Vitro Model Systems

Application in Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone of pharmacology, enabling the quantification of receptor density (Bmax) and affinity (Kd) for a given ligand. nih.gov In the context of the endocannabinoid system, these assays are crucial for characterizing the binding properties of novel compounds at cannabinoid receptors, primarily CB1 and CB2. nih.govgoogle.com The use of radiolabeled ligands, such as those containing tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]), allows for the direct measurement of ligand binding to receptors in cell membrane preparations or tissue homogenates. nih.govnih.gov

While direct studies detailing the use of Methanandamide-D11 as the primary radioligand in such assays are not prevalent in the reviewed literature, the principles of isotopic labeling strongly support its application. Deuterium (B1214612) labeling, as in this compound, is a common strategy to create internal standards for mass spectrometry-based quantification. google.com Furthermore, deuteration can improve the metabolic stability of compounds, a desirable characteristic for radiotracers used in positron emission tomography (PET) and other in vivo imaging techniques. For instance, deuterated isotopologues of other cannabinoid receptor ligands have been developed to enhance their metabolic stability, thereby improving their utility in imaging studies.

The rationale for using a deuterated compound like this compound in binding assays would be as a stable, labeled competitor to ascertain the binding characteristics of other, non-labeled compounds. In a competitive binding assay, a fixed concentration of a radioligand is incubated with the receptor source in the presence of varying concentrations of an unlabeled test compound. nih.gov The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity. The stability of this compound would ensure consistency and reliability in such experimental setups.

Assay TypePurposeKey Parameters MeasuredRelevance of this compound
Saturation Binding Assay To determine the density and affinity of a single radioligand for a receptor.Bmax (maximum number of binding sites), Kd (dissociation constant)Could be used as a stable radiolabeled ligand.
Competitive Binding Assay To determine the affinity of an unlabeled compound for a receptor.IC50 (half maximal inhibitory concentration), Ki (inhibitory constant)Could serve as the stable, labeled competitor ligand.
Kinetic Binding Assay To determine the association and dissociation rates of a ligand.kon (association rate constant), koff (dissociation rate constant)Its stability would be advantageous for measuring binding over time.

Cellular Models for Investigating Specific Biological Responses

Methanandamide (B110085) has been instrumental in elucidating the role of the endocannabinoid system in neuronal development and function. In studies involving neuronal progenitor cells, the anandamide (B1667382) analogue methanandamide has been shown to inhibit differentiation into a mature neuronal phenotype. diva-portal.org This effect is mediated through the CB1 receptor and involves the attenuation of the ERK pathway, a critical signaling cascade for neuronal growth and differentiation. diva-portal.org Specifically, methanandamide was found to decrease adult neurogenesis in the dentate gyrus, suggesting a regulatory role for endocannabinoids in the generation of new neurons. diva-portal.org

In the context of sensory neurons, research on trigeminal ganglion (TG) neurons has revealed complex actions of methanandamide. The trigeminal ganglion is a key structure in the pathophysiology of migraine, and endocannabinoids are known to modulate nociceptive signaling within this system. nih.govnih.gov Studies have shown that methanandamide can activate a novel current in a subpopulation of small trigeminal ganglion neurons, an effect that is independent of both CB1 and TRPV1 receptors. This suggests the existence of a new effector for endocannabinoids in sensory neurons. The methanandamide-activated current has a reversal potential near 0 mV and displays rapid decline at negative membrane potentials.

Cell TypeEffect of MethanandamideReceptor(s) ImplicatedSignaling Pathway
Neuronal Progenitor Cells Inhibition of differentiationCB1Attenuation of Rap1/B-Raf/ERK pathway diva-portal.org
Trigeminal Ganglion Neurons Activation of a novel electrical currentIndependent of CB1 and TRPV1 Not yet fully elucidated

The endocannabinoid system is a significant modulator of immune responses, and this compound's stable analog, methanandamide, has been used to probe these effects. Cannabinoids are known to generally suppress inflammatory responses by downregulating cytokine and chemokine production. acs.org

In a study using primary human periodontal ligament cells, methanandamide at a concentration of 10 μM significantly inhibited the production of pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1), that were induced by Porphyromonas gingivalis lipopolysaccharide (LPS). nih.gov This suggests that activation of the cannabinoid system could influence the inflammatory response in periodontal tissues. nih.gov

Similarly, research on primary human T-lymphocytes has demonstrated that anandamide suppresses the proliferation and release of cytokines such as IL-2, TNF-alpha, and INF-gamma from activated cells, primarily through the CB2 receptor. nih.gov While this study focused on anandamide, the use of its stable analog, methanandamide, in other systems supports the generalizability of these findings to stable cannabinoid agonists. The modulation of cytokine production is a key mechanism through which cannabinoids exert their anti-inflammatory effects. acs.orgtaylorandfrancis.com

Cell TypeInflammatory StimulusEffect of MethanandamideMediators Modulated
Human Periodontal Ligament Cells P. gingivalis LPSInhibition of inflammatory response nih.govIL-6, IL-8, MCP-1 nih.gov
Human T-Lymphocytes ActivationSuppression of cytokine release (inferred from anandamide studies) nih.govIL-2, TNF-alpha, INF-gamma, IL-17 nih.gov

R(+)-methanandamide has been extensively studied for its anti-cancer properties in a variety of oncological cell models. A significant body of research demonstrates its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Cervical and Lung Cancer: In human cervical carcinoma cells (HeLa and C33A) and lung carcinoma cells (A549), R(+)-methanandamide has been shown to induce apoptosis. wikipedia.orgmdpi.comviamedica.pl This pro-apoptotic effect was found to be independent of cannabinoid and TRPV1 receptors but was linked to the induction of cyclooxygenase-2 (COX-2) expression and the subsequent synthesis of prostaglandins (B1171923) that activate the PPARγ receptor. mdpi.comviamedica.pl

Glioma: Similar to its effects on cervical and lung cancer cells, R(+)-methanandamide induces apoptosis in glioma cells through a mechanism that does not involve cannabinoid or TRPV1 receptors. wikipedia.orgmdpi.com

Mantle Cell Lymphoma (MCL): In contrast to the findings in cervical, lung, and glioma cells, the pro-apoptotic effect of R(+)-methanandamide on mantle cell lymphoma cells is dependent on the activation of both CB1 and CB2 receptors. wikipedia.orgmdpi.comnih.gov Treatment with R(+)-methanandamide led to the accumulation of ceramide, phosphorylation of p38 MAPK, and subsequent caspase activation, resulting in apoptosis.

Prostate Cancer: The effects of methanandamide on prostate cancer cells appear to be complex and dependent on the specific cell line. In androgen-resistant PC3 cells, R(+)-methanandamide induced a dose-dependent decrease in cell viability and an increase in the secretion of the cytokine IL-6, a process partially dependent on the CB2 receptor and linked to ceramide metabolism. In androgen-dependent LNCaP cells, low concentrations of R(+)-methanandamide had a mitogenic effect and induced the up-regulation of androgen receptor expression, an effect blocked by both CB1 and CB2 antagonists. However, other studies have shown that R(+)-methanandamide can have a pro-apoptotic action on prostate cancer cells via the CB1 receptor. wikipedia.orgmdpi.com

Cancer Cell LineEffect of R(+)-MethanandamideReceptor DependencyKey Signaling Events
Cervical (HeLa, C33A) Apoptosis induction wikipedia.orgviamedica.plIndependent of CB1, CB2, TRPV1 mdpi.comviamedica.plCOX-2 induction, PPARγ activation viamedica.pl
Lung (A549) Apoptosis induction wikipedia.orgviamedica.plIndependent of CB1, CB2, TRPV1 mdpi.comCOX-2 induction, PPARγ activation viamedica.pl
Glioma Apoptosis induction wikipedia.orgmdpi.comIndependent of CB1, CB2, TRPV1 wikipedia.orgmdpi.comNot fully elucidated
Mantle Cell Lymphoma Apoptosis induction wikipedia.orgnih.govDependent on CB1 and CB2 wikipedia.orgmdpi.comCeramide accumulation, p38 MAPK phosphorylation
Prostate (PC3) Decreased viability, IL-6 secretionPartially CB2 dependentCeramide synthesis
Prostate (LNCaP) Mitogenic effect, androgen receptor upregulation (at low concentration)Dependent on CB1 and CB2PI3K pathway involvement

The vascular endothelium plays a critical role in regulating blood vessel tone, largely through the production of nitric oxide (NO), a potent vasodilator. Studies using rabbit aortic endothelial cells (RAEC) have demonstrated that (R)-methanandamide stimulates the production of NO. nih.gov This effect is crucial as it underlies the endothelium-dependent vasorelaxation produced by anandamide and its stable analogs.

Interestingly, the stimulation of NO production by (R)-methanandamide in RAEC was not mimicked by other CB1 or CB2 receptor agonists, and these cells were found to lack detectable CB1 receptors. nih.gov This indicates that (R)-methanandamide acts on a novel non-CB1 and non-CB2 anandamide receptor in these cells. The signaling pathway involves G(i) proteins and the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which leads to the phosphorylation of endothelial nitric-oxide synthase (eNOS) and subsequent NO production. nih.gov

Cell TypeEffect of (R)-MethanandamideReceptor ImplicatedSignaling Pathway
Rabbit Aortic Endothelial Cells Stimulation of Nitric Oxide (NO) production nih.govNovel non-CB1/non-CB2 anandamide receptor nih.govG(i) -> PI3K -> Akt -> eNOS phosphorylation nih.gov

The endocannabinoid system is present and functional within the pancreatic islets, which are crucial for glucose homeostasis. mdpi.com Pancreatic beta-cells, responsible for insulin (B600854) secretion, are a key target of cannabinoid signaling. nih.gov

Research on isolated pancreatic islets has shown that methanandamide can influence intracellular signaling pathways that regulate insulin secretion. Specifically, the CB1 receptor agonist methanandamide was found to increase intracellular Ca2+ oscillations in a subset of beta-cells. wikipedia.orgviamedica.pl Changes in intracellular Ca2+ are a critical step in the process of insulin exocytosis.

Cell TypeEffect of MethanandamideReceptor(s) ImplicatedIntracellular Signaling Impact
Pancreatic Beta-Cells Increased intracellular Ca2+ oscillations wikipedia.orgviamedica.plCB1 wikipedia.orgviamedica.plModulation of Ca2+ signaling, a key trigger for insulin secretion.
Pancreatic Islets (mouse, rat) Inhibition of insulin secretion nih.govmdpi.comCB1 and CB2 mdpi.comPotential inhibition of adenylyl cyclase and downstream insulin signaling pathways. wikipedia.org

Uterine Explants: Modulation of Prostaglandin (B15479496) Biosynthesis and Metabolism

In vitro models using uterine explants are crucial for investigating the molecular mechanisms governing uterine physiology and pathology. These systems allow for the study of cellular responses in a preserved tissue architecture, offering valuable insights into processes like implantation and labor. Research in this area has focused on the role of the endocannabinoid system, particularly the interactions between the endocannabinoid anandamide (AEA) and the biosynthesis of prostaglandins (PGs), which are key regulators of uterine function. nih.gov, nih.gov

Studies have utilized methanandamide (m-AEA), a stable synthetic analog of anandamide, to probe these interactions. bioscientifica.com, plos.org In uterine explants from pregnant mice, methanandamide was found to exert opposite effects on the synthesis of prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α). nih.govplos.org Specifically, treatment with methanandamide led to a significant decrease in PGE2 levels while simultaneously increasing the production of PGF2α. nih.govplos.org This differential modulation suggests a complex regulatory role for cannabinoid receptor agonists in the uterine environment, potentially influencing the delicate balance of prostaglandins required for a successful pregnancy. nih.gov

The mechanism for this modulation involves the cyclooxygenase (COX) enzymes. Anandamide itself can serve as a substrate for COX-2, leading to the formation of a novel class of metabolites called prostaglandin-ethanolamides, or prostamides. bioscientifica.comnih.gov For instance, the conversion of anandamide by COX-2 and subsequent enzymes can produce prostaglandin F2α ethanolamide (PGF2αEA). nih.gov This metabolic route represents another layer of interaction between the endocannabinoid and prostaglandin systems. bioscientifica.comnih.gov

In studies that measure the concentration of endogenous ligands like anandamide in biological samples, deuterated internal standards are essential for accurate quantification by mass spectrometry. A compound such as this compound would serve this critical analytical role, ensuring the reliability of the data obtained from such complex biological matrices, though it is not the active agent modulating the biological response. researchgate.net

Table 1: Effect of Methanandamide on Prostaglandin Production in Uterine Explants

CompoundModel SystemEffect on PGE2 ProductionEffect on PGF2α ProductionReference
Methanandamide (m-AEA)Uterine Explants (Pregnant Mice)DecreasedIncreased nih.govplos.org

Studies on Receptor Heteromerization and Biased Agonism

The pharmacological effects of cannabinoids are primarily mediated by the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors (GPCRs). The signaling output of these receptors is rendered more complex by two key phenomena: receptor heteromerization and biased agonism. mdpi.commdpi.com Methanandamide has been a valuable pharmacological tool in elucidating these intricate signaling mechanisms. nih.govmdpi.com

Receptor heteromerization occurs when two different GPCRs form a complex, or dimer, which can exhibit pharmacological and signaling properties distinct from the individual receptors. frontiersin.org The CB1 receptor is known to form heteromers with a variety of other GPCRs, including the CB2 receptor, the dopamine (B1211576) D2 receptor, and the GPR55 receptor. mdpi.comresearchgate.netub.edu The formation of these complexes can alter ligand binding, downstream signaling, and receptor trafficking, adding a significant layer of regulatory complexity. frontiersin.org

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate specific downstream signaling pathways upon binding to a single receptor. mdpi.comacs.org For instance, a CB1 receptor agonist might favor signaling through G protein-dependent pathways (e.g., inhibition of adenylyl cyclase) over β-arrestin-dependent pathways. frontiersin.org Research has shown that both anandamide and methanandamide are biased agonists at the CB1 receptor. nih.govfrontiersin.org Studies have demonstrated that methanandamide shows a bias towards inhibiting cAMP formation over stimulating the phosphorylation of extracellular signal-regulated kinases (ERK1/2). nih.gov Furthermore, in certain cell systems, methanandamide has displayed functional selectivity by acting as an agonist for the Gαi3 protein while simultaneously acting as an inverse agonist for Gαi1 and Gαi2 proteins. mdpi.com

In research designed to characterize these complex signaling pathways, the precise quantification of the ligands used is paramount. Deuterated compounds like this compound function as ideal internal standards for mass spectrometry, enabling researchers to accurately measure the concentration of the active, non-deuterated ligand (methanandamide) in experimental assays.

Table 2: Examples of Cannabinoid Receptor Heteromerization

Receptor HeteromerPotential SignificanceReference
CB1 - CB2Altered allosteric modulation and functional selectivity. researchgate.net
CB1 - GPR55Identified in human brain; upregulated in multiple sclerosis. ub.edu
CB1 - Dopamine D2Implicated in mediating unusual mechanistic actions and signaling. mdpi.com
CB2 - CXCR4May regulate tumor progression and chemotaxis. mdpi.com

Table 3: Biased Agonist Profile of Methanandamide at CB1 Receptor

Signaling Pathway 1Signaling Pathway 2Observed BiasReference
cAMP InhibitionERK1/2 PhosphorylationBiased toward cAMP Inhibition nih.gov
Gαi3 ActivationGαi1/Gαi2 ActivationAgonist at Gαi3; Inverse Agonist at Gαi1/Gαi2 mdpi.com

V. in Vivo Experimental Animal Studies Non Human Models

Neurobiological Research in Animal Models

Investigations into Brain Reward Pathways and Dopaminergic Systems

Methanandamide (B110085), a stable analog of the endogenous cannabinoid anandamide (B1667382), has been a key tool in understanding the role of the endocannabinoid system in brain reward processes. Studies in animal models have demonstrated that methanandamide influences the brain's reward pathways, which are central to motivation, pleasure, and addiction. pasteur.frwikipedia.org These pathways primarily involve dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to areas like the nucleus accumbens. wikipedia.orgnih.govfrontiersin.org

Research has shown that, similar to other drugs with abuse potential, cannabinoid CB1 receptor agonists can increase dopamine (B1211576) levels in the nucleus accumbens. nih.gov Specifically, intravenous administration of methanandamide has been found to elevate dopamine levels in the shell of the nucleus accumbens through a CB1 receptor-dependent mechanism. nih.govnih.gov This suggests that the rewarding effects of cannabinoids are, at least in part, mediated by their ability to modulate the dopaminergic system. nih.gov

Furthermore, studies using squirrel monkeys have shown that they will intravenously self-administer methanandamide, indicating its reinforcing properties. nih.govnih.gov This self-administration behavior is blocked by pretreatment with a CB1 receptor antagonist, confirming that the reinforcing effects of methanandamide are mediated by CB1 receptors. nih.govnih.gov These findings provide direct evidence that methanandamide activates brain reward circuits and strongly suggest the involvement of the endocannabinoid system in the signaling of natural rewards. nih.govnih.gov

The interaction between the endocannabinoid and dopaminergic systems is complex. frontiersin.org Endocannabinoids can modulate dopamine signaling, which is crucial for goal-directed behaviors. frontiersin.org The activation of dopaminergic neurons in the VTA is a key element in the brain's reward system, influencing not only pleasure and motivation but also playing a significant role in the development of addiction. pasteur.fr

Effects on Locomotor Activity and Catalepsy in Rodents

Methanandamide administration in rodents has been shown to induce a range of cannabimimetic effects, including alterations in locomotor activity and the induction of catalepsy. nih.gov High doses of methanandamide typically lead to a decrease in locomotor activity, a state referred to as hypolocomotion, and catalepsy, which is characterized by a failure to correct an externally imposed posture. nih.gov These effects are considered classic indicators of cannabinoid activity in animal models. nih.gov

The reduction in locomotor activity is a dose-dependent effect. plos.org While high doses of anandamide and its stable analog methanandamide decrease locomotor activity and rearing, lower doses have been observed to increase locomotor activity in a small open field test. plos.org The hypolocomotion induced by high doses of methanandamide is a well-documented cannabimimetic effect. nih.gov

Studies investigating the underlying mechanisms have shown that the effects of methanandamide on locomotor activity are mediated by the cannabinoid CB1 receptor. nih.gov The catalepsy and hypoactivity produced by high doses of methanandamide can be abolished by a CB1 receptor antagonist. nih.gov This indicates that the activation of CB1 receptors is crucial for these behavioral outcomes.

The table below summarizes the effects of methanandamide on locomotor activity in rodents as observed in a study.

Methanandamide DoseEffect on Locomotor ActivityEffect on Rearing
Low DoseIncreased-
High DoseDecreasedDecreased
Data derived from studies on anandamide, of which methanandamide is a stable analog. plos.org

Studies on Thermoregulatory Mechanisms

Methanandamide has been observed to influence thermoregulatory mechanisms in animal models, often producing hypothermia. nih.gov This effect is a characteristic response to cannabinoid agonists in rodents. nih.govimrpress.com The decrease in body temperature is a dose-dependent phenomenon. nih.gov

Research indicates that the hypothermic effect of methanandamide is mediated through the activation of cannabinoid CB1 receptors. nih.govimrpress.com This is supported by findings that the hypothermia induced by high doses of methanandamide is prevented by the administration of a CB1 receptor antagonist. nih.gov This highlights the central role of the CB1 receptor in cannabinoid-induced changes in body temperature. imrpress.com

In addition to its direct effects, methanandamide has been studied in the context of its interaction with other neurotransmitter systems that regulate body temperature. For instance, methanandamide has been shown to attenuate the hyperthermia induced by cocaine, an effect that is abolished by a CB1 receptor antagonist. nih.gov This suggests a complex interplay between the endocannabinoid system and the dopaminergic system in the regulation of body temperature. nih.gov

Experimental ConditionEffect on Body TemperatureMediating Receptor
High Dose MethanandamideHypothermiaCB1
Methanandamide + CocaineAttenuation of Cocaine-induced HyperthermiaCB1
Table summarizing the thermoregulatory effects of methanandamide in rats. nih.gov

Modulation of Sleep-Wake States and Muscle Activity in Animal Models

The endocannabinoid system is known to play a role in the regulation of the sleep-wake cycle. nih.govmdpi.com Animal models are crucial for investigating the causal relationship between endocannabinoid signaling and sleep states. nih.govnih.gov In rats, methanandamide has been used to probe the effects of cannabinoid receptor activation on sleep and muscle activity. taylorandfrancis.com

Studies using microdialysis perfusion in the region of the hypoglossal (XII) nucleus in rats have shown that methanandamide can modulate muscle activity in a state-dependent manner. taylorandfrancis.com Specifically, perfusion with methanandamide produced an activation of the genioglossus (tongue) muscle that was limited to the state of wakefulness. taylorandfrancis.com This suggests that the effects of methanandamide on upper airway muscle tone may be most prominent during waking. taylorandfrancis.com

The regulation of sleep involves a complex interplay of various neurotransmitter systems. nih.gov The activity of skeletal muscles is significantly reduced during sleep, particularly during REM sleep. researchgate.net The modulation of motoneuronal excitability is a key factor in this process. taylorandfrancis.com The finding that methanandamide can influence tongue muscle activity highlights a potential role for the endocannabinoid system in the control of upper airway muscles, which is critical for maintaining airway patency during sleep. taylorandfrancis.com

Cardiovascular System Research

Influence on Heart Rate and Blood Pressure in Anesthetized Animals

In anesthetized animal models, methanandamide has been shown to exert significant effects on the cardiovascular system, influencing both heart rate and blood pressure. nih.govnih.govplos.orgubc.cajcdronline.org Intravenous injection of methanandamide in anesthetized rats produces a dose-dependent, immediate, and short-lasting decrease in both heart rate (bradycardia) and blood pressure (hypotension). nih.gov

This initial cardiovascular response, characterized by bradycardia and hypotension, is believed to be mediated by the activation of vanilloid VR1 receptors on sensory vagal nerves, eliciting a Bezold-Jarisch-like reflex. nih.gov Following this initial phase, a brief increase in blood pressure (vasopressor effect) is observed. nih.gov Subsequently, a more prolonged decrease in blood pressure occurs. nih.gov

The prolonged hypotensive effect of methanandamide is mediated by the activation of cannabinoid CB1 receptors. nih.govnih.gov This is evidenced by the fact that a CB1 receptor antagonist can abolish this long-lasting decrease in blood pressure without affecting the initial bradycardia and hypotension. nih.gov In conscious rats, methanandamide has been observed to cause CB1 receptor-mediated vasoconstriction in the renal and mesenteric vascular beds. nih.gov

The table below summarizes the multiphasic cardiovascular effects of methanandamide in anesthetized rats.

PhaseEffect on Heart RateEffect on Blood PressureMediating Receptor(s)
Phase I (Immediate)Bradycardia (Decrease)Hypotension (Decrease)Vanilloid VR1
Phase II (Brief)-Vasopressor Effect (Increase)Not specified
Phase III (Prolonged)-Hypotension (Decrease)Cannabinoid CB1
Data derived from studies in anesthetized rats. nih.gov

Genitourinary System Physiology Studies

The endocannabinoid system is recognized as a crucial regulator of sensory function in the urinary bladder. nih.govplos.org Studies utilizing the stable anandamide analog, methanandamide, have provided significant insights into the complex role of cannabinoid receptor activation in modulating bladder sensory mechanisms and afferent nerve activity.

In feline models, the administration of methanandamide during cystometry was observed to decrease the micturition volume threshold. However, it did not alter the frequency of spontaneous contractions of the detrusor muscle. mdpi.com In contrast, studies in rats have shown that intravesical administration of anandamide, a related endocannabinoid, led to an increase in threshold pressures and a decrease in micturition intervals. mdpi.com

Further investigations into the specific actions on bladder afferent fibers have revealed nuanced effects. In guinea pig models, methanandamide did not affect the stretch-induced firing of muscular-mucosal afferents. nih.gov However, it was found to potentiate the mechanosensitivity of mucosal afferents to stroking stimuli through a mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govplos.org Interestingly, when the TRPV1 channel was blocked with an antagonist, capsazepine, the effect of methanandamide switched from excitatory to inhibitory. nih.govplos.org This dual activity suggests a complex interplay between cannabinoid receptors and other signaling pathways in the bladder wall.

These findings underscore the potent and species-dependent modulatory effects of cannabinoids on bladder afferents, which are mediated by both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). nih.govplos.org The collective evidence suggests that the endocannabinoid system generally serves to downregulate the sensory functions of the bladder. nih.govplos.org

Interactive Table: Effect of Methanandamide on Bladder Function in Animal Models

Animal Model Administration Route Observed Effect on Micturition Effect on Spontaneous Detrusor Contractions
Cat Cystometry Decreased micturition volume threshold No change in frequency mdpi.com
Guinea Pig - Potentiated mechanosensitivity of mucosal afferents (via TRPV1) nih.govplos.org Did not affect stretch-induced firing of muscular-mucosal afferents nih.gov

Periodontal Tissue Homeostasis Investigations

The endocannabinoid system is also implicated in the maintenance of periodontal tissue homeostasis, with methanandamide demonstrating significant effects in experimental models of periodontitis. nih.gov

Periodontitis is a chronic inflammatory disease characterized by the destruction of the tooth-supporting tissues, including the alveolar bone. Animal studies have shown that methanandamide can mitigate the inflammatory response and subsequent bone loss associated with experimentally induced periodontitis. plos.orgnih.gov

In a rat model of periodontitis induced by lipopolysaccharide (LPS), long-term topical application of methanandamide to the gingival tissue resulted in a significant reduction in alveolar bone loss. nih.gov This protective effect was accompanied by a decrease in the levels of key inflammatory mediators in the gingival tissue. Specifically, methanandamide treatment reduced the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide, which are known to be elevated during the inflammatory process of periodontitis. nih.gov

Further in vitro studies using human periodontal ligament cells have corroborated these anti-inflammatory effects. Methanandamide was found to significantly inhibit the LPS-induced production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1). nih.govresearchgate.net These findings suggest that activation of the cannabinoid system by methanandamide can modulate the inflammatory cascade in periodontal cells, potentially slowing the progression of periodontal disease. nih.govresearchgate.net The synthetic cannabinoid has been shown to diminish the inflammatory response in animal models of periodontitis, an effect similar to that of the endogenous cannabinoid anandamide. plos.orgnih.gov

Interactive Table: Effects of Methanandamide in Experimental Periodontitis

Experimental Model Key Findings
  • Reduced production of TNF-α and nitric oxide in gingival tissue. nih.gov | | Human Periodontal Ligament Cells (in vitro) | - Inhibited LPS-induced production of IL-6, IL-8, and MCP-1. nih.govresearchgate.net |
  • Vi. Analytical Methodologies Employing Deuterated Methanandamide D11

    Development and Validation of Quantitative Analytical Assays

    The development of robust and validated analytical methods is paramount for the reliable quantification of methanandamide (B110085) and related compounds. The use of deuterated internal standards like Methanandamide-D11 is a cornerstone of these methodologies, ensuring high accuracy and precision.

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most prevalent and powerful technique for the quantification of endocannabinoids due to its high selectivity and sensitivity. nih.gov This method allows for the simultaneous measurement of multiple analytes in a single run. semanticscholar.org In a typical LC-MS/MS workflow for methanandamide analysis, the sample extract is first separated chromatographically, most commonly using a reverse-phase C18 column, which is well-suited for the nonpolar nature of endocannabinoids. mdpi.com Following separation, the analyte is ionized, and the mass spectrometer detects specific precursor and product ion transitions, providing a high degree of specificity.

    A sensitive and specific LC-MS/MS method was developed for the simultaneous identification and quantification of eight endocannabinoid and related compounds in rat brain tissue. nih.gov This method utilized a gradient elution with a mobile phase consisting of acetonitrile, formic acid, and ammonium (B1175870) acetate (B1210297). nih.gov For the quantification of various synthetic cannabinoids and methanandamide in human serum, an LC-MS/MS method following liquid-liquid extraction was developed and validated. researchgate.net The chromatographic separation was achieved on a C18 column with a gradient elution. researchgate.net

    The table below summarizes the key parameters of a representative LC-MS/MS method used for the analysis of endocannabinoids.

    ParameterValue
    Chromatography
    ColumnThermo Hypersil C8 HyPurity Advance (100x2.1 mm i.d., 3 µm) nih.gov
    Mobile PhaseAcetonitrile, formic acid, and ammonium acetate (pH 3.6) nih.gov
    Flow Rate0.3 ml/min nih.gov
    Mass Spectrometry
    Ionization ModePositive ion tandem electrospray ionization nih.gov
    DetectionMultiple Reaction Monitoring (MRM)
    Validation
    Linearity Range25 fmol to 250 pmol nih.gov
    Limit of Detection (LOD)25 fmol (on column) for most analytes nih.gov
    Limit of Quantification (LOQ)10 pmol/g in biological tissue for most analytes nih.gov
    Intra- and Interday Precision~20% or lower nih.gov
    Accuracy65% to 155% nih.gov

    This table presents a summary of a validated LC-MS/MS method for endocannabinoid analysis in rat brain tissue. nih.gov

    Isotope dilution mass spectrometry (IDMS) is a primary method of measurement that can yield highly accurate and precise results. rsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. mdpi.com this compound, being chemically identical to its endogenous counterpart but with a distinct mass, co-elutes and co-ionizes with the native analyte. mdpi.com This co-behavior allows it to compensate for variations and losses that may occur during sample preparation, extraction, and instrumental analysis. nih.gov

    The use of a deuterated internal standard like this compound is crucial for correcting matrix effects, which are a common source of inaccuracy in LC-MS/MS analysis of complex biological samples. universiteitleiden.nl Matrix effects arise from co-eluting endogenous compounds that can suppress or enhance the ionization of the target analyte, leading to erroneous quantification. mdpi.com By calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard, these variations can be effectively normalized, leading to reliable quantification. nih.gov For instance, in the analysis of endocannabinoids in human cerebrospinal fluid, deuterated internal standards ensured quantification accuracy despite the presence of significant matrix effects. universiteitleiden.nl

    The application of stable isotope dilution analysis with LC-MS/MS has been successfully used for the quantification of various compounds in complex matrices, demonstrating its robustness and reliability. nih.gov

    The extraction and purification of methanandamide from diverse biological matrices are critical steps that significantly influence the accuracy and sensitivity of the final analysis. The choice of extraction method depends on the specific matrix and the physicochemical properties of the analyte.

    Liquid-Liquid Extraction (LLE): This is a commonly employed technique for extracting endocannabinoids. mdpi.com A popular LLE method involves the use of a mixture of chloroform (B151607) and methanol. mdpi.com However, this method can co-extract phospholipids, which are known to cause significant matrix effects. mdpi.com To mitigate this, alternative solvent systems such as ethyl acetate/hexane or toluene (B28343) have been recommended. mdpi.com Toluene, in particular, has been shown to offer the least matrix effect and minimal isomerization of 2-arachidonoyl glycerol (B35011) (2-AG) to its inactive isomer. nih.gov For the analysis of methanandamide and other synthetic cannabinoids in human serum, an alkaline liquid-liquid extraction has been successfully applied. researchgate.net

    Solid-Phase Extraction (SPE): SPE is another widely used technique for sample clean-up and concentration. nih.gov It offers the advantage of being more amenable to automation and can provide cleaner extracts compared to LLE. gla.ac.uk C18 or Oasis HLB cartridges are commonly used for the extraction of endocannabinoids. nih.gov A study comparing LLE and SPE for the extraction of anandamide (B1667382) and 2-AG from aortic tissue found that LLE with toluene provided excellent recovery of over 85% for both analytes. nih.gov

    Hair Analysis: Hair analysis provides a long-term window of exposure to various substances. For the analysis of cannabinoids in hair, a liquid-liquid extraction with a cyclohexane:ethyl acetate mixture has been shown to be effective for THC, CBD, and CBN, with recovery rates between 87.9% and 97.2%. gla.ac.uk

    The table below outlines common extraction methods for endocannabinoids from various biological matrices.

    MatrixExtraction MethodKey Findings
    Rat Brain Tissue Ethyl acetate/hexane extraction followed by SPE nih.govEffective for simultaneous quantification of multiple endocannabinoids. nih.gov
    Human Serum Alkaline liquid-liquid extraction researchgate.netSuccessfully applied for the quantification of synthetic cannabinoids and methanandamide. researchgate.net
    Aortic Tissue and Plasma Liquid-liquid extraction with toluene nih.govAchieved >85% recovery for AEA and 2-AG with no significant isomerization of 2-AG. nih.gov
    Hair Liquid-liquid extraction with cyclohexane:EtOAc (3/1, v/v) gla.ac.ukExtraction recovery ranged from 87.9% to 97.2% for THC, CBD, and CBN. gla.ac.uk

    This table summarizes various extraction methodologies used for the analysis of endocannabinoids in different biological matrices.

    Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

    Application of Stable Isotope Labeling in Metabolic Fate Studies (excluding human data)

    Stable isotope labeling is a powerful technique for elucidating the metabolic fate of compounds in biological systems. nih.govmdpi.com By introducing a stable isotope-labeled version of a compound, such as this compound, into an in vitro or non-human in vivo system, researchers can trace its transformation into various metabolites. mdpi.com This approach offers a direct way to study metabolic pathways, including rates of biosynthesis, transport, and degradation, without the safety concerns associated with radioactive isotopes. mdpi.com

    The use of stable isotope-labeled compounds in conjunction with mass spectrometry allows for the identification and quantification of metabolites. nih.gov The mass shift introduced by the stable isotopes helps to distinguish the metabolites of the administered compound from the endogenous metabolic background. nih.gov This is particularly valuable for discovering novel metabolic pathways or understanding how metabolic fluxes change under different physiological or pathological conditions. frontiersin.org While the primary application of this compound is as an internal standard for quantification, the principles of stable isotope labeling that it embodies are central to metabolic fate studies. These studies can provide crucial insights into the biotransformation of anandamide and related compounds in various non-human biological systems. nih.gov

    Vii. Theoretical Implications and Future Research Directions

    Contributions to the Fundamental Understanding of Endocannabinoid System Dynamics

    The use of stable isotope-labeled internal standards, like Methanandamide-D11, is fundamental to the accurate quantification of endocannabinoids in biological samples. This precision is paramount for understanding the dynamic nature of the endocannabinoid system (ECS), which involves the on-demand synthesis and rapid degradation of its signaling lipids.

    Detailed Research Findings:

    Quantitative analysis of endocannabinoids relies heavily on mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). researchgate.net Due to the low endogenous concentrations of these lipids, highly sensitive and selective analytical methods are required. researchgate.netpnas.org Deuterated standards, including various deuterated forms of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are chemically identical to their natural counterparts but possess a higher mass. pnas.org This property allows them to be added to a biological sample at the beginning of the extraction process and act as an internal benchmark, co-eluting with the native analytes but being distinguishable by the mass spectrometer. This co-extraction and analysis correct for sample loss during preparation and for variations in ionization efficiency (matrix effects), which are significant challenges in complex biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue. pnas.orgplos.org

    The development of validated LC-MS/MS methods for the quantification of cannabinoids and related compounds has been crucial for forensic and clinical research. scribd.comresearchgate.net For instance, a validated method for quantifying synthetic cannabinoids and methanandamide (B110085) in serum highlights the importance of such tools. researchgate.net By providing a reliable means to measure the levels of endocannabinoids and their analogs, this compound and similar deuterated compounds contribute directly to our understanding of the ECS's role in various physiological and pathological states.

    Interactive Data Table: Properties of Methanandamide vs. This compound

    PropertyMethanandamideThis compoundImplication in Research
    Chemical Formula C₂₃H₃₇NO₂C₂₃H₂₆D₁₁NO₂The replacement of 11 hydrogen atoms with deuterium (B1214612) significantly increases the mass.
    Molecular Weight ~359.5 g/mol ~370.6 g/mol The mass difference allows for clear differentiation in mass spectrometry.
    Receptor Binding Acts as an agonist at CB1, CB2, and other receptors.Assumed to have identical binding properties to the non-deuterated form.Allows it to serve as an ideal internal standard without interfering with biological assays.
    Metabolic Stability More resistant to hydrolysis by FAAH than anandamide.Expected to have similar or slightly altered metabolic stability due to the kinetic isotope effect.Its stability makes it a reliable standard throughout sample processing.

    Elucidation of Novel Receptors or Downstream Effectors for Endocannabinoids

    While this compound's primary role is analytical, its non-deuterated counterpart, methanandamide, has been a key pharmacological tool in the discovery and characterization of novel receptors and downstream signaling pathways for endocannabinoids, beyond the classical CB1 and CB2 receptors. The stability of methanandamide compared to anandamide makes it particularly useful for these investigations. frontiersin.org

    Detailed Research Findings:

    GPR55: The orphan G protein-coupled receptor GPR55 has been identified as a potential novel cannabinoid receptor. plos.orgnih.gov Studies have shown that methanandamide can activate GPR55, leading to an increase in intracellular calcium. researchgate.netpnas.orgnih.gov This signaling pathway is distinct from that of CB1 and CB2 receptors, involving Gq and G₁₂ proteins, and the RhoA kinase pathway. plos.orgnih.gov The identification of GPR55 as a target for methanandamide opens up new avenues for understanding the diverse effects of cannabinoids. plos.orgnih.gov

    Other Potential Targets: Research has indicated that some of the effects of methanandamide may occur independently of both cannabinoid and TRPV1 receptors, suggesting the existence of yet unidentified molecular targets. frontiersin.orgfrontiersin.org For instance, methanandamide and anandamide were found to activate a novel current in a subpopulation of trigeminal ganglion neurons that was not mediated by cannabinoid receptors. frontiersin.org

    Advancements in the Development of Pharmacological Probes for Cannabinoid Research

    The synthesis of chemically stable and isotopically labeled compounds like this compound represents a significant advancement in the development of pharmacological probes for cannabinoid research. These tools are essential for both in vitro and in vivo studies of the ECS.

    Detailed Research Findings:

    The primary challenge in studying the ECS is the transient and low-level nature of its endogenous ligands. Methanandamide itself was developed as a more metabolically stable analog of anandamide, making it a more reliable pharmacological tool. frontiersin.orgnih.gov The further development of its deuterated form, this compound, provides an indispensable internal standard for quantitative mass spectrometry. scribd.comresearchgate.net

    The use of such probes allows for:

    Accurate Quantification: As detailed in section 7.1, these standards enable precise measurement of endocannabinoid levels, which is crucial for correlating physiological events with changes in ECS tone. researchgate.netpnas.org

    Metabolic Studies: Deuterated analogs can be used in metabolic fate studies to trace the breakdown of endocannabinoids and their analogs within biological systems. The kinetic isotope effect, where the heavier deuterium can slow down metabolic processes, can itself be a tool to study enzymatic mechanisms.

    Pharmacokinetic Analysis: In drug development, stable isotope-labeled versions of a drug candidate are often used in pharmacokinetic studies to differentiate the administered drug from its metabolites or from endogenous compounds.

    The creation of a wide array of such tools, including inhibitors of metabolic enzymes (like FAAH and MAGL) and various receptor agonists and antagonists, has been pivotal. universiteitleiden.nlscielo.br this compound is a key part of this toolkit, ensuring the reliability of the data that underpins much of modern cannabinoid research.

    Unresolved Questions and Emerging Avenues in Methanandamide Research

    Despite significant progress, many questions regarding the full spectrum of methanandamide's biological activities remain unanswered. These unresolved issues are paving the way for new research directions, where tools like this compound will be invaluable.

    Unresolved Questions:

    Complete Receptor Profile: While CB1, CB2, GPR55, and TRPV1 are known targets, the full range of receptors and ion channels that methanandamide interacts with is not completely understood. Some of its effects appear to be independent of these known targets, pointing to the existence of other non-CB1/CB2 receptors. frontiersin.orgfrontiersin.orgresearchgate.net

    Signaling Pathway Complexity: The downstream signaling pathways activated by methanandamide at its various receptors are complex and often cell-type specific. For example, its activation of CB1 receptors can involve not only G-protein-dependent pathways but also β-arrestin-mediated signaling. nih.gov The full implications of these different signaling cascades are yet to be elucidated.

    Therapeutic Potential and Risks: While methanandamide and other cannabinoids show therapeutic promise for a range of conditions, their potential side effects and the complex interplay between their different receptor targets (e.g., CB1 vs. TRPV1) need to be more thoroughly investigated. frontiersin.orgscielo.br

    Emerging Avenues of Research:

    The "Endocannabinoidome": Research is expanding from the core ECS to the "endocannabinoidome," which includes a wider range of lipid transmitters, receptors, and metabolic enzymes. nih.gov Future studies will likely use quantitative proteomics and lipidomics, aided by standards like this compound, to explore how this expanded system functions in health and disease.

    Allosteric Modulation: There is growing interest in developing allosteric modulators of cannabinoid receptors, which could offer more subtle and targeted therapeutic effects compared to direct agonists or antagonists. mdpi.com Understanding the precise binding and signaling of orthosteric ligands like methanandamide is crucial for the rational design of such modulators.

    Advanced Imaging Techniques: The development of positron emission tomography (PET) ligands and other advanced imaging tools, some of which are deuterated to improve metabolic stability, will allow for the non-invasive study of the ECS in living organisms. nih.govmdpi.com This will provide unprecedented insights into the dynamic regulation of the ECS in the brain and peripheral tissues.

    Q & A

    Q. What methodological approaches are critical for synthesizing and characterizing Methanandamide-D11 in receptor binding studies?

    To ensure isotopic purity and structural integrity, synthesis should employ deuterated arachidonic acid precursors under controlled conditions (e.g., inert atmosphere). Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and positional specificity . Validation steps include competitive binding assays using synaptosomal membranes, as demonstrated in cannabinoid receptor ligand studies, to assess affinity and selectivity .

    Q. How should researchers design experiments to evaluate this compound’s pharmacological activity in vitro?

    Adopt a dose-response framework with positive controls (e.g., non-deuterated methanandamide) and negative controls (e.g., vehicle-only treatments). Use isolated tissue preparations, such as the mouse vas deferens model, to measure inhibition of electrically evoked contractions, a hallmark of cannabinoid receptor agonism . Ensure blinding and randomization to minimize bias, and apply statistical tests (e.g., ANOVA with post-hoc analysis) to validate concentration-dependent effects .

    Q. What are the best practices for validating this compound’s stability in biological matrices?

    Conduct stability studies under varying conditions (e.g., temperature, pH, enzymatic activity) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include time-course analyses to assess degradation kinetics. Cross-validate results with independent laboratories to confirm reproducibility, aligning with guidelines for chemical data integrity .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

    Systematic reviews and meta-analyses should be conducted to aggregate data from diverse experimental setups. Key variables to evaluate include:

    • Radioligand choice (e.g., [³H]CP55,940 vs. [³H]WIN55,212-2)
    • Membrane preparation protocols (e.g., centrifugation speed, buffer composition)
    • Temperature/pH during assays

    Statistical heterogeneity should be quantified using I² metrics, and subgroup analyses performed to identify confounding factors . Replication studies under standardized conditions are critical to confirm findings .

    Q. What advanced experimental designs can address the metabolic interplay between this compound and endogenous cannabinoids?

    Use isotope tracing coupled with metabolomics (e.g., LC-HRMS) to track deuterium retention in metabolic byproducts. Compare results with non-deuterated analogs to isolate isotope effects. Incorporate genetic knockout models (e.g., FAAH⁻/⁻ mice) to study enzyme-specific degradation pathways, ensuring rigorous control of genetic and environmental variables .

    Q. How should contradictory data on this compound’s pharmacokinetic properties be analyzed?

    Apply mixed-effects modeling to account for intersubject variability in absorption/distribution. Perform sensitivity analyses to test assumptions (e.g., linear vs. nonlinear clearance). Discrepancies in bioavailability data may arise from differences in administration routes (intravenous vs. intraperitoneal); thus, experimental protocols must be transparently documented .

    Q. What strategies are effective for integrating this compound findings with broader cannabinoid receptor signaling research?

    Conduct comparative studies using structural analogs (e.g., anandamide, HU-210) to map structure-activity relationships (SAR). Utilize molecular dynamics simulations to predict deuterium’s impact on ligand-receptor interactions. Cross-reference findings with cryo-EM data on receptor conformations to validate mechanistic hypotheses .

    Methodological and Ethical Considerations

    Q. How can researchers ensure reproducibility in this compound studies while addressing publication bias?

    • Pre-register experimental designs and analysis plans in public repositories (e.g., Open Science Framework).
    • Share raw datasets, including negative results, with standardized metadata (e.g., experimental conditions, instrument calibration logs) .
    • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

    Q. What ethical guidelines apply to in vivo studies involving this compound?

    • Obtain approval from institutional animal care committees (IACUC) for humane endpoints and sample sizes.
    • Disclose potential conflicts of interest (e.g., funding sources) in publications .
    • For human cell line studies, adhere to GDPR/IRB protocols for anonymized data handling .

    Data Analysis and Reporting

    Q. How should researchers handle missing or outlier data in this compound dose-response experiments?

    • Apply multiple imputation techniques for missing data, provided the mechanism is “missing at random” (MAR).
    • Use Grubbs’ test or Dixon’s Q-test to identify outliers, but retain them unless technical errors (e.g., pipetting inaccuracies) are confirmed .
    • Report all exclusions transparently in supplementary materials .

    Q. What statistical frameworks are optimal for analyzing time-dependent effects of this compound?

    • Use mixed-effects models to account for repeated measurements.
    • For nonlinear kinetics, apply compartmental modeling (e.g., NONMEM) with Bayesian estimation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.